N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide
Beschreibung
Eigenschaften
Molekularformel |
C19H25N3O3S |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[4-(methanesulfonamido)indol-1-yl]acetamide |
InChI |
InChI=1S/C19H25N3O3S/c1-26(24,25)21-17-8-5-9-18-16(17)11-13-22(18)14-19(23)20-12-10-15-6-3-2-4-7-15/h5-6,8-9,11,13,21H,2-4,7,10,12,14H2,1H3,(H,20,23) |
InChI-Schlüssel |
SSKXQTFYAMQIPI-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CCCCC3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Key Starting Materials
-
4-Nitroindole : Serves as the precursor for introducing the methylsulfonamide group at the 4-position.
-
2-(Cyclohex-1-en-1-yl)ethylamine : Provides the cyclohexene-containing side chain.
-
Chloroacetyl chloride : Facilitates acetamide bond formation.
Stepwise Synthesis Protocol
Nitration and Reduction
Sulfonylation
The amine intermediate reacts with methanesulfonyl chloride (1.2 eq) in dichloromethane with triethylamine (2 eq) as a base. The reaction proceeds at 0°C for 2 h, followed by room temperature stirring for 12 h.
-
¹H NMR (DMSO-d₆) : δ 10.82 (s, 1H, NH), 7.45 (d, J=8.1 Hz, 1H), 7.32 (t, J=7.6 Hz, 1H), 7.12 (d, J=7.1 Hz, 1H), 6.65 (s, 1H), 3.21 (s, 3H, SO₂CH₃).
-
LCMS (ESI+) : m/z 239 [M+H]⁺.
Cyclohexene Functionalization
Cyclohexene undergoes hydroamination with ethylenediamine in the presence of a zirconium catalyst (ZrCl₄, 5 mol%) at 120°C for 24 h.
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| ZrCl₄ | 120 | 68 |
| Ti(OiPr)₄ | 110 | 42 |
| AlCl₃ | 130 | 55 |
Chloroacetylation
4-[(Methylsulfonyl)amino]-1H-indole (1 eq) reacts with chloroacetyl chloride (1.1 eq) in acetone at reflux (56°C) for 6 h, yielding 2-chloro-N-[4-(methylsulfonyl)amino]-1H-indol-1-ylacetamide.
Nucleophilic Substitution
The chloroacetamide intermediate couples with 2-(cyclohex-1-en-1-yl)ethylamine (1.2 eq) in dimethylformamide (DMF) using potassium carbonate (2 eq) as a base at 80°C for 8 h.
-
HPLC Purity : 95.2% after 6 h
-
Byproducts : <2% unreacted amine, <1% dimerization
Purification and Yield Optimization
Recrystallization
Crude product is purified via recrystallization from ethyl acetate/hexane (1:3 v/v) at −20°C:
| Solvent System | Purity (%) | Yield (%) |
|---|---|---|
| Ethyl acetate/hexane | 99.1 | 78 |
| Methanol/water | 97.4 | 82 |
| Acetone | 95.8 | 85 |
Chromatographic Methods
Flash chromatography (silica gel, ethyl acetate:hexane = 1:2) improves purity to 99.5% but reduces yield to 65% due to product retention.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
δ 1.56–1.62 (m, 4H, cyclohexene CH₂),
2.12 (t, J=7.1 Hz, 2H, CH₂NH),
3.21 (s, 3H, SO₂CH₃),
4.07 (s, 2H, COCH₂),
6.24 (s, 1H, cyclohexene CH),
7.15–7.43 (m, 3H, indole aromatic),
8.32 (t, J=5.6 Hz, 1H, NH).
-
3285 cm⁻¹ (N-H stretch),
-
1662 cm⁻¹ (C=O),
-
1324 cm⁻¹ (SO₂ asym),
-
1149 cm⁻¹ (SO₂ sym).
Mass Spectrometry
HRMS (ESI-TOF) :
m/z calculated for C₁₉H₂₅N₃O₃S [M+H]⁺: 376.1692, found: 376.1689.
Process Scalability and Industrial Considerations
Catalyst Recycling
Zirconium catalysts can be recovered and reused up to 3 times with minimal activity loss:
| Cycle | Yield (%) |
|---|---|
| 1 | 68 |
| 2 | 65 |
| 3 | 62 |
Solvent Recovery Systems
Distillation units recover >90% acetone and DMF, reducing production costs by 22% compared to single-use solvents.
Challenges and Mitigation Strategies
Indole Ring Halogenation
Unwanted bromination at the 5-position occurs when using bromide-containing solvents. Substituting DMF with acetonitrile reduces this side reaction from 12% to <1%.
Sulfonamide Hydrolysis
Basic conditions (pH >9) during workup hydrolyze the sulfonamide group. Maintaining pH 6–7 with citrate buffers preserves product integrity.
Comparative Analysis of Synthetic Routes
| Parameter | Patent WO2001012189A1 | PMC6820105 Method | VulcanChem Approach |
|---|---|---|---|
| Total Steps | 5 | 4 | 6 |
| Overall Yield (%) | 31 | 45 | 38 |
| Purity (%) | 98.2 | 99.5 | 99.1 |
| Cost Index | 1.8 | 1.2 | 1.5 |
Recent Advancements (2023–2025)
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-{4-[(Methylsulfonyl)amino]-1H-indol-1-yl}acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Ketone oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen mit Reagenzien wie Lithiumaluminiumhydrid können die Verbindung in ihre entsprechenden Amin- oder Alkoholderivate umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an der Indol-Einheit, insbesondere am Stickstoffatom, mit Reagenzien wie Alkylhalogeniden auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid.
Hauptprodukte
Oxidation: Ketone oder Carbonsäuren.
Reduktion: Amine oder Alkohole.
Substitution: Alkylierte Indolderivate.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-{4-[(Methylsulfonyl)amino]-1H-indol-1-yl}acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Indol-Einheit kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Die Methylsulfonylgruppe kann die Löslichkeit und Bioverfügbarkeit der Verbindung verbessern, wodurch ihre Interaktion mit biologischen Systemen erleichtert wird.
Wirkmechanismus
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. The indole moiety can bind to receptors or enzymes, modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Insights
Analog 3’s 3,4-dimethoxyphenethyl group introduces hydrogen-bonding capabilities and bulkier aromaticity, which could influence receptor binding selectivity . Analog 4 replaces the indole-sulfonamide moiety with a phenoxy group, eliminating sulfonamide-mediated interactions (e.g., hydrogen bonding) critical for enzyme inhibition .
Sulfonamide Role :
The 4-(methylsulfonamido)indole group in the target compound and analogs (1–3) is a key pharmacophore in COX inhibition, as seen in indomethacin derivatives . Modifications here (e.g., Analog 5 ’s methoxy group) reduce sulfonamide-related bioactivity .
Polar Surface Area (PSA): The sulfonamide and indole nitrogen atoms contribute to higher PSA in the target compound, enhancing solubility but possibly limiting blood-brain barrier penetration compared to Analog 4 .
Biologische Aktivität
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is C16H27N3O2S. It features a cyclohexene ring, an indole moiety, and a methylsulfonamide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 327.48 g/mol |
| IUPAC Name | N-[2-(cyclohexen-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide |
| CAS Number | Not Available |
| Solubility | Soluble in DMSO |
Antitumor Activity
Recent studies have indicated that compounds similar to N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide exhibit significant antitumor properties. For instance, a derivative of this compound was shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
The proposed mechanism of action involves the inhibition of specific signaling pathways associated with cancer progression. The compound appears to interact with the mitogen-activated protein kinase (MAPK) pathway, leading to reduced expression of oncogenes and increased apoptosis in malignant cells.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antitumor | Induces apoptosis |
| Antimicrobial | Inhibits bacterial growth in vitro |
| Anti-inflammatory | Reduces cytokine production |
Case Studies
Case Study 1: Antitumor Efficacy
In a study published in 2023, researchers evaluated the antitumor effects of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. Histological analysis revealed significant tumor regression in treated animals compared to controls.
Case Study 2: Antimicrobial Properties
Another study explored the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that it exhibited potent inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics.
Q & A
Basic Question
- NMR : ¹H/¹³C NMR confirms indole proton environments (δ 7.2–7.8 ppm) and cyclohexene protons (δ 5.6–5.8 ppm). The methylsulfonyl group appears at δ 3.1 ppm (singlet) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 428.18) .
- HPLC : Purity >95% achieved using C18 columns (acetonitrile/water gradient, 0.1% TFA) .
How can researchers identify and validate biological targets for this compound?
Advanced Question
- Target Prediction : Use computational tools (e.g., molecular docking) to prioritize kinases or GPCRs, given the indole-sulfonamide scaffold’s affinity for ATP-binding pockets .
- Experimental Validation :
- Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure dissociation constants (Kd).
- Cellular assays : Evaluate inhibition of proliferation (e.g., IC₅₀ in cancer cell lines) .
Contradictions in activity data (e.g., varying IC₅₀ across studies) may arise from differences in cell lines or assay conditions, necessitating orthogonal validation .
What strategies are employed to study structure-activity relationships (SAR) for this compound?
Advanced Question
- Core Modifications : Replace cyclohexene with aromatic rings to assess hydrophobicity impact on membrane permeability .
- Substituent Effects : Compare methylsulfonyl (-SO₂Me) vs. sulfonamide (-SO₂NH₂) groups on target binding using isothermal titration calorimetry (ITC) .
- Data Analysis : Correlate structural changes (e.g., logP, polar surface area) with pharmacokinetic parameters (e.g., bioavailability) .
How should researchers address contradictions in reported solubility and stability data?
Advanced Question
| Parameter | Reported Data | Methodological Source of Variation |
|---|---|---|
| Solubility | 0.5–1.2 mg/mL (DMSO) | Particle size/distribution (sonication vs. vortexing) |
| Stability (pH 7.4) | t₁/₂ = 4–8 hrs | Buffer composition (e.g., presence of serum proteins) |
| Resolution : Standardize protocols (e.g., USP dissolution apparatus for solubility) and use LC-MS to track degradation products . |
What formulation strategies improve solubility for in vivo studies?
Basic Question
- Co-solvents : Use 10% Cremophor EL/ethanol (1:1) for aqueous solubility enhancement.
- Nanoparticles : Encapsulate in PLGA nanoparticles (size ~150 nm) to improve bioavailability .
- Cyclodextrins : β-cyclodextrin complexes increase solubility 3-fold .
How is metabolic stability assessed, and what are common metabolic pathways?
Advanced Question
- In vitro Models : Liver microsomes (human/rat) quantify CYP450-mediated metabolism. Monitor parent compound depletion via LC-MS/MS .
- Major Pathways :
- Oxidation : Cyclohexene ring epoxidation (CYP3A4).
- Sulfonamide hydrolysis : Esterase-mediated cleavage .
- Metabolite ID : Use high-resolution MSⁿ to characterize hydroxylated or glucuronidated metabolites .
What synergistic effects have been observed with co-administered therapeutics?
Advanced Question
- Anticancer Combinations : Synergy with cisplatin (combination index <0.8) in NSCLC cell lines via enhanced DNA damage .
- Mechanistic Insight : The compound inhibits P-glycoprotein, increasing intracellular cisplatin accumulation .
Contradictions : Antagonism reported in certain leukemia models due to overlapping toxicity profiles; dose optimization is critical .
How can computational modeling guide lead optimization?
Advanced Question
- Docking Studies : Identify key interactions (e.g., hydrogen bonds with kinase hinge regions) using AutoDock Vina .
- MD Simulations : Assess binding stability over 100 ns trajectories (RMSD <2 Å indicates stable binding) .
- ADMET Prediction : SwissADME predicts moderate BBB permeability (logBB = -0.5) and CYP2D6 inhibition risk .
What protocols ensure compound stability during long-term storage?
Basic Question
-
Storage Conditions : -80°C in amber vials under argon; avoid freeze-thaw cycles.
-
Stability Data :
Condition Degradation (%) at 6 Months -80°C (lyophilized) <5% 4°C (solution) 20–30%
Monitoring : Quarterly HPLC analysis to detect hydrolysis or oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
